1,1-Diphenyl-2-picrylhydrazyl
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEAADYXPMHMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883768 | |
| Record name | 1,1-Diphenyl-2-picrylhydrazyl radical | |
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Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,1-Diphenyl-2-picrylhydrazyl (free radical) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1898-66-4 | |
| Record name | DPPH radical | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1898-66-4 | |
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| Record name | 1,1-Diphenyl-2-picrylhydrazyl (free radical) | |
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| Record name | Hydrazinyl, 2,2-diphenyl-1-(2,4,6-trinitrophenyl)- | |
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| Record name | 1,1-Diphenyl-2-picrylhydrazyl radical | |
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| Record name | 2,2-diphenyl-1-picrylhydrazyl | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,1-DIPHENYL-2-PICRYLHYDRAZYL (FREE RADICAL) | |
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Mechanistic Investigations of Dpph Radical Reactions
Reaction Mechanisms with Antioxidants: Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)
The scavenging of the DPPH radical by antioxidants predominantly occurs through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mdpi.comacs.orgnih.gov.
In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule (AOH) donates a hydrogen atom to the DPPH radical, resulting in the formation of the reduced, non-radical form of DPPH (DPPH-H) and an antioxidant radical (AO•) researchgate.netnih.gov. This process is characterized by the bond dissociation enthalpy (BDE) of the antioxidant, with a lower BDE facilitating a more favorable reaction researchgate.net. The HAT mechanism is generally considered to be a slower process compared to SET mdpi.comacs.org.
The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the DPPH radical, forming a DPPH anion and an antioxidant radical cation nih.govresearchgate.net. The ease of this process is related to the ionization potential (IP) of the antioxidant researchgate.net. The SET mechanism is often followed by a proton transfer (SET-PT), where the antioxidant radical cation releases a proton, or a sequential proton loss electron transfer (SPLET), where the antioxidant first loses a proton to become an anion, which then transfers an electron to the DPPH radical nih.gov. The SET pathway is typically very fast mdpi.comacs.org.
It is important to note that these two mechanisms are not always clearly distinct and can occur simultaneously, with the predominant pathway depending on the specific reaction conditions and the structure of the antioxidant mdpi.com.
Solvent polarity plays a pivotal role in determining whether the HAT or SET mechanism prevails in the reaction between DPPH and an antioxidant acs.orgnih.govresearchgate.netrjptonline.org. The choice of solvent can significantly impact the reaction rates and the observed antioxidant capacity mdpi.comfoodandnutritionjournal.org.
In non-polar, aprotic solvents , the Hydrogen Atom Transfer (HAT) mechanism is generally favored nih.govresearchgate.net. These solvents have a low dielectric constant and basicity, which facilitates the direct transfer of a hydrogen atom from the antioxidant to the DPPH radical researchgate.net.
Conversely, in polar, protic solvents such as methanol (B129727) and ethanol (B145695), the Single Electron Transfer (SET) mechanism is often the dominant pathway acs.orgnih.govresearchgate.net. These solvents can form hydrogen bonds with the antioxidant, which can suppress the HAT mechanism acs.org. The higher dielectric constant of polar solvents stabilizes the charged species formed during the SET process, thereby promoting this pathway researchgate.net. For instance, alcoholic solvents are known to support the ionization of phenolic compounds, favoring the SPLET mechanism mdpi.com. The rate constant for the reaction between DPPH and antioxidants generally increases in alcohols, providing further evidence for the prevalence of an electron-transfer mechanism mdpi.com.
The table below summarizes the influence of solvent type on the dominant reaction mechanism.
| Solvent Type | Dominant Mechanism | Rationale |
| Non-polar, Aprotic (e.g., Isooctane) | Hydrogen Atom Transfer (HAT) | Low dielectric constant and basicity favor direct H-atom transfer. |
| Polar, Protic (e.g., Methanol, Ethanol) | Single Electron Transfer (SET) | High dielectric constant stabilizes charged intermediates; hydrogen bonding can suppress HAT. |
This table provides a generalized summary of the influence of solvent polarity on the reaction mechanism between DPPH and antioxidants.
The pH of the reaction medium has a significant influence on the electron transfer process in DPPH radical scavenging reactions mdpi.comresearchgate.net. Generally, the rate of electron transfer increases with an increase in pH mdpi.com. This is because a higher pH facilitates the deprotonation of antioxidant molecules, particularly phenolic compounds, to form phenoxide anions. These anions have a lower ionization potential than the neutral molecule, making them more potent electron donors and thus enhancing the rate of the SET mechanism researchgate.net.
Conversely, the Hydrogen Atom Transfer (HAT) mechanism is considered to be largely pH-independent mdpi.com. This differential effect of pH on the two primary reaction mechanisms can be utilized to distinguish between them. By conducting the DPPH assay in buffered solutions across a range of acidic to alkaline pH values, it is possible to evaluate the dominant mechanism for a particular antioxidant mdpi.comresearchgate.net. For example, an increase in scavenging activity with increasing pH would suggest a significant contribution from the SET mechanism. Conversely, consistent activity across a range of pH values would indicate that HAT is the predominant pathway. It has been noted that in acidic conditions, the proton-coupled electron transfer (PC-ET) mechanism can be favored researchgate.net.
The steric accessibility of the radical site on the DPPH molecule is a critical factor that can influence the rate of reaction with antioxidants mdpi.comacs.org. The nitrogen radical in DPPH is shielded by the two bulky phenyl rings and the picryl group, which can create a barrier to the approach of antioxidant molecules mdpi.com. This steric hindrance can inhibit all reactions, but it particularly affects the hydrogen atom transfer (HAT) mechanism, which requires the formation of a hydrogen-bonded complex between the antioxidant and the nitrogen lone pair of the DPPH radical mdpi.com.
Research has shown that the reaction rates of DPPH with antioxidants are often more dependent on the steric accessibility of the radical site than on the intrinsic chemical properties of the antioxidant compounds themselves mdpi.comresearchgate.net. Bulky adducts or multiple phenolic rings on the antioxidant molecule can further impair its ability to access the DPPH radical site, leading to slower reaction rates acs.orgresearchgate.net. This steric hindrance is a key reason why electron transfer, although generally fast, can be slower in the DPPH assay compared to assays with less sterically hindered radicals like ABTS•+ mdpi.com.
Stoichiometry of DPPH Radical Scavenging
The stoichiometry of the reaction between DPPH and an antioxidant refers to the number of DPPH radicals that are scavenged by one molecule of the antioxidant. This is a crucial parameter for evaluating the antioxidant's efficiency.
The molar ratio, or stoichiometric factor, indicates how many molecules of DPPH are reduced by a single molecule of an antioxidant researchgate.net. This ratio is dependent on the number of active hydrogen or electron-donating groups present in the antioxidant molecule and the specific reaction mechanism. For example, an antioxidant with multiple hydroxyl groups may be able to donate more than one hydrogen atom or electron, leading to a higher stoichiometric factor nih.gov. Ascorbic acid, for instance, has been reported to have a 2:1 stoichiometry, meaning one molecule of ascorbic acid can reduce two molecules of DPPH . Similarly, quercetin, with its five hydroxyl groups, has been observed to donate an average of 4.8 electrons per molecule researchgate.net.
Accurate determination of the stoichiometry in DPPH assays is fraught with challenges. One of the primary issues is the common error of not accounting for the initial concentration of the DPPH radical when reporting antioxidant capacity, often expressed as IC50 values bohrium.comresearchgate.net. The correct approach would be to express the results as a molar ratio of the antioxidant to DPPH researchgate.net.
Furthermore, the reaction between DPPH and antioxidants can be complex, sometimes involving side reactions that can affect the stoichiometry nih.govunibz.it. For example, the antioxidant radical formed in the initial step can react with another molecule of DPPH, leading to a higher apparent stoichiometric factor unibz.it. This can result in unrealistic stoichiometric values that cannot be explained by the chemical structure of the antioxidant alone nih.gov. For instance, gallic acid has been reported to have a stoichiometric value of 5, which is inconsistent with its three hydroxyl groups, suggesting the occurrence of side reactions nih.gov.
Another challenge is that the sample dilution factor plays an important role, as the scavenging ability of the sample should be exhausted during the measurement period for an accurate determination nih.gov. Additionally, the absorbance of the reaction products can overlap with that of DPPH, leading to an overestimation of the remaining DPPH concentration and inaccuracies in stoichiometric calculations bohrium.comstudylib.net.
The table below highlights some of the key challenges in determining the stoichiometry of DPPH radical scavenging reactions.
| Challenge | Description |
| Inappropriate Reporting | Results are often reported as IC50 values without considering the initial DPPH concentration, making comparisons difficult. |
| Complex Reaction Kinetics | The occurrence of side reactions can lead to artificially high and structurally inexplicable stoichiometric factors. |
| Influence of Dilution | The dilution of the sample must be appropriate to ensure the complete reaction of the antioxidant within the measurement timeframe. |
| Spectral Overlap | The absorbance of reaction products can interfere with the measurement of DPPH absorbance, leading to inaccurate calculations. |
This table outlines the primary difficulties encountered in the stoichiometric analysis of DPPH reactions with antioxidants.
Side Reactions and Product Formation in DPPH Radical Quenching
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a widely utilized method for assessing antioxidant activity. The primary reaction involves the reduction of the stable DPPH radical to the non-radical form, DPPH-H, by an antioxidant compound, leading to a color change that is monitored spectrophotometrically. researchgate.netmdpi.comnih.gov However, the reaction mechanism is often more complex than a simple hydrogen atom transfer. nih.gov Side reactions can occur, leading to the formation of various products that can influence the accuracy and interpretation of the assay. nih.govmdpi.com
Identification of Reaction Products by Advanced Spectroscopic Techniques (e.g., UHPLC-MS/MS)
To elucidate the complexity of DPPH radical reactions, advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are employed. nih.gov This powerful technique allows for the separation, identification, and characterization of the various products formed during the reaction between an antioxidant and the DPPH radical. mdpi.comresearchgate.net
Researchers have utilized UHPLC-MS/MS to confirm the presence of not only the reduced DPPH-H but also adducts formed between the antioxidant and the DPPH radical, as well as dimers of the antioxidant radical. nih.govnih.gov For instance, in the reaction of gallic acid with the DPPH radical, UHPLC-MS/MS analysis has identified a complex adduct involving the DPPH radical and a gallic acid dimer. mdpi.com Similarly, studies with myricetin (B1677590) and its glycoside have revealed the formation of both antioxidant-DPPH adducts and antioxidant-antioxidant dimers. nih.gov The high resolution and sensitivity of MS/MS allow for the detailed structural elucidation of these products by analyzing their fragmentation patterns. nih.govnih.gov
The identification of these side products is crucial as it provides a more complete picture of the reaction mechanism, moving beyond the simplistic view of a single reaction pathway. nih.gov The presence of these additional products confirms that the DPPH assay is not always a straightforward radical quenching process.
Below is a table summarizing some of the identified reaction products in DPPH radical quenching with various antioxidants, as determined by advanced spectroscopic techniques.
| Antioxidant Compound | Identified Reaction Products | Spectroscopic Technique |
| Gallic Acid | Gallic acid monomer, Gallic acid dimer, Complex adduct of DPPH• and gallic acid dimer | UHPLC-MS/MS |
| Ferulic Acid | Adduct of ferulic acid with DPPH• and methanol | UHPLC-MS/MS |
| Caffeic Acid | Caffeic acid dimer | UHPLC-MS/MS |
| Myricetin | Myricetin–DPPH adduct, Myricetin–myricetin dimers | UPLC-ESI-Q-TOF-MS |
| Myricetin-3-O-galactoside | M3OGa–DPPH adduct, M3OGa–M3OGa dimer | UPLC-ESI-Q-TOF-MS |
| Flavonoid Glycosides | 5,6-dihydroxy-7-methoxyflavone (oxidative product) | HPLC-MS/MS, 1H-NMR, NOE |
Impact on Reaction Kinetics and Interpretation
The occurrence of side reactions and the formation of multiple products have a significant impact on the reaction kinetics and the subsequent interpretation of the DPPH assay results. The simple kinetic models that assume a single, rapid reaction between the antioxidant and the DPPH radical may not accurately reflect the true antioxidant capacity of a compound. researchgate.net
Some antioxidants, such as gallic acid, ferulic acid, and caffeic acid, exhibit a two-phase kinetic behavior. nih.govresearchgate.net An initial fast reaction is followed by a slower, secondary reaction. This secondary reaction is attributed to the formation of the more stable, non-radical complexes and adducts. mdpi.com A stoichio-kinetic model has been proposed that includes a rate constant for the main antioxidant-DPPH• reaction (k1) and a second rate constant for the slower side reaction (k2) involving the transient antioxidant radicals and another DPPH• molecule. researchgate.net
The formation of these side products can lead to an overestimation of the antioxidant's radical scavenging capacity if only the final endpoint of the reaction is considered. mdpi.com The stoichiometry of the reaction, which is the number of DPPH radicals quenched by a single antioxidant molecule, can be artificially inflated by these secondary reactions. nih.gov For example, the antioxidant radical formed in the initial step can go on to quench another DPPH radical, leading to a higher apparent stoichiometry. mdpi.com
Furthermore, the formation of colored products from these side reactions can interfere with the spectrophotometric measurement of DPPH radical consumption at 517 nm, leading to inaccurate results. researchgate.net The atypical absorbance trends observed in the reaction of some antioxidants with DPPH• can be explained by the presence of these reaction products. nih.gov Therefore, a thorough understanding of the potential for side reactions is essential for the correct interpretation of DPPH assay results and for making accurate comparisons of the antioxidant activity of different compounds. nih.gov
Kinetic Studies of Dpph Radical Reactions
Real-time Monitoring of DPPH Decay using Spectrophotometry
The reaction between DPPH and an antioxidant compound results in the reduction of the DPPH radical to DPPH-H, a stable diamagnetic molecule. This process is accompanied by a distinct color change from deep violet to pale yellow, which can be quantitatively monitored by measuring the decrease in absorbance at the radical's maximum absorption wavelength, typically around 515-517 nm. nih.govmdpi.comresearchgate.net This change in absorbance over time provides a direct measure of the rate of DPPH radical scavenging by the antioxidant.
Continuous monitoring of the absorbance decay allows for the construction of reaction curves, which are essential for detailed kinetic analysis. mdpi.comcnr.it These curves illustrate the progress of the reaction from its initial rapid phase to the eventual steady state or equilibrium plateau. The shape and duration of these curves can vary significantly depending on the antioxidant's reactivity and the experimental conditions. mdpi.com For instance, fast-acting antioxidants will show a rapid decay in absorbance, reaching a plateau in a short time, while slower-acting compounds will exhibit a more gradual decrease over a longer period. researchgate.net
Determination of Reaction Rate Constants (k1, k2)
A comprehensive understanding of the reaction between DPPH and antioxidants can be achieved by determining the reaction rate constants. A stoichio-kinetic model is often employed, which considers both the primary reaction and potential side reactions. nih.gov This model yields two key rate constants: k1, which describes the main reaction between the antioxidant and the DPPH radical, and k2, which is associated with slower side reactions. nih.govunibz.it
The primary reaction is generally considered to be a second-order process, where the rate is proportional to the concentrations of both the DPPH radical and the antioxidant. nih.gov The rate constant k1 is a measure of the intrinsic reactivity of the antioxidant towards the DPPH radical. A higher k1 value indicates a more potent and faster-acting antioxidant. nih.gov For example, ascorbic acid has been reported to have a very high second-order rate constant (k1) of 21,100 ± 570 M−1 s−1. nih.gov
The following table presents the second-order rate constants (k1 and k2) for the reaction of various antioxidant compounds with the DPPH radical.
| Antioxidant | k1 (M-1s-1) | k2 (M-1s-1) |
| Ascorbic acid | 21,100 ± 570 | - |
| Gallic acid | 3,070 ± 150 | 60 ± 5 |
| Caffeic acid | 1,500 ± 80 | 45 ± 4 |
| Ferulic acid | 800 ± 50 | 30 ± 3 |
| Trolox | 2,500 ± 120 | - |
| Sinapic acid | 1,800 ± 90 | - |
| Chlorogenic acid | 600 ± 40 | - |
| Catechin | 900 ± 60 | 25 ± 2 |
| Epicatechin | 1,200 ± 70 | 35 ± 3 |
| Quercetin | 2,800 ± 140 | 55 ± 5 |
| Rutin | 1,600 ± 80 | 40 ± 4 |
| Tannic acid | - | 15 ± 2 |
| Ellagic acid | - | 20 ± 2 |
| Syringic acid | - | 50 ± 5 |
Data compiled from multiple sources. nih.govnih.gov Note: Some antioxidants did not exhibit a significant side reaction, hence the absence of a k2 value.
The reaction between DPPH and many antioxidants generally follows second-order kinetics. nih.govresearchgate.net However, deviations from this ideal behavior are often observed. These deviations can arise from several factors, including the complexity of the reaction mechanism, the presence of multiple antioxidant species with different reactivities in a sample, and the occurrence of side reactions. nih.gov The steric accessibility of the antioxidant to the radical site of the DPPH molecule can also influence the reaction rate and lead to deviations from simple second-order kinetics. mdpi.com
The reaction curves of DPPH decay are not always simple exponential decays. In many cases, the curves are complex and biphasic, indicating a multi-step reaction mechanism. nih.gov An initial fast decay is often followed by a slower, prolonged reaction phase. This slower phase is attributed to the involvement of intermediate radicals and the occurrence of side reactions. nih.govunibz.it
Influence of Experimental Factors on Reaction Kinetics
The kinetics of the DPPH radical scavenging reaction are highly sensitive to various experimental factors. Careful control of these parameters is essential for obtaining reproducible and comparable results.
The concentrations of both the DPPH radical and the antioxidant have a significant impact on the reaction kinetics. The rate of the reaction is directly proportional to the concentrations of the reactants, as expected for a second-order reaction. researchgate.net Studies have shown that increasing the initial concentration of the antioxidant leads to a faster decay of the DPPH radical. researchgate.net
Conversely, the initial concentration of the DPPH radical also influences the observed antioxidant activity. At a constant antioxidant-to-DPPH ratio, a higher initial DPPH concentration can lead to a decrease in the percentage of remaining (unreacted) DPPH. researchgate.net This suggests that the reaction stoichiometry is not always constant and can be influenced by the initial reactant concentrations.
The following table illustrates the effect of varying DPPH and antioxidant concentrations on the reaction kinetics.
| Initial [DPPH] (µM) | Antioxidant | Initial [Antioxidant] (µM) | Time to Steady State (min) | Remaining DPPH (%) |
| 25 | Green Tea Infusion | - | > 120 | Higher |
| 50 | Green Tea Infusion | - | ~ 90 | - |
| 100 | Green Tea Infusion | - | ~ 60 | - |
| 200 | Green Tea Infusion | - | < 60 | Lower |
| 104 | Gallic Acid | 10.11 | ~ 40 | - |
| 104 | Gallic Acid | 20.22 | ~ 40 | - |
| 104 | Gallic Acid | 45.50 | ~ 40 | - |
Data compiled from multiple sources. researchgate.netresearchgate.net
The time required to reach the equilibrium plateau, where the reaction is essentially complete, is a critical parameter in DPPH assays. nih.gov This time can vary from a few minutes for very reactive antioxidants to several hours for slower-acting compounds or complex mixtures. researchgate.net For example, the reaction of DPPH with lemon juice is complete in about 3 minutes, while for rosemary essential oil, it can take over 280 minutes to reach a steady state. researchgate.net
Measuring the antioxidant activity at a single, fixed time point can be misleading, as it may not capture the full antioxidant potential of slower-reacting compounds. nih.gov Therefore, it is often recommended to monitor the reaction until a stable plateau is reached to obtain a more accurate assessment of the total antioxidant capacity. nih.gov The time to reach this plateau is also dependent on the initial concentrations of the reactants; lower DPPH concentrations may require longer times to reach equilibrium. researchgate.net
Solvent Effects on Reaction Rates
The solvent in which the reaction between 1,1-Diphenyl-2-picrylhydrazyl (DPPH) and an antioxidant occurs plays a critical role in modulating the reaction kinetics. The choice of solvent can significantly influence the reaction rates and even the underlying mechanism of the radical scavenging process. This phenomenon, known as the "kinetic solvent effect," arises from the solvent's interaction with both the antioxidant and the DPPH radical. researchgate.netchemrxiv.org
Different solvents can lead to varying reaction rates for the same antioxidant. For instance, the reactivity of antioxidants in medium chain triacylglycerol (MCT) was shown to be highly dependent on the solvent used for the DPPH assay, with choices including methanol (B129727), ethanol (B145695), isopropanol, isooctane (B107328), and ethyl acetate. nih.govnih.gov In one study, the reactivity of α-tocopherol with DPPH was highest in isooctane and lowest in isopropanol, while for sesamol, the reactivity decreased in the order of isooctane, ethanol, isopropanol, methanol, and ethyl acetate. nih.gov Similarly, for Tert-butylhydroquinone (TBHQ), the highest DPPH reactivity was observed in methanol and the lowest in isooctane. nih.gov These differences highlight that no single solvent is universally optimal for all antioxidants.
The mechanism behind these solvent effects is complex. It is believed that solvents influence the reaction through mechanisms like hydrogen bonding. researchgate.net Protic solvents like alcohols can form hydrogen bonds with the antioxidant molecules, which can affect their ability to donate a hydrogen atom to the DPPH radical. mdpi.com The rate constant generally decreases in aprotic solvents and increases in alcohols, suggesting that an electron-transfer mechanism is often more dominant than a simple hydrogen-atom transfer. mdpi.com The quenching of DPPH radicals can be minimal in solvents like ethanol, acetone, and hexane (B92381) due to the strong inhibition of both electron and hydrogen atom transfer. researchgate.net
The following table illustrates the effect of different solvents on the DPPH radical scavenging activity of various antioxidants dissolved in a medium chain triacylglycerol (MCT) matrix.
| Antioxidant | Solvent | DPPH Loss (µmol/g) after 30 min | Relative Reactivity Trend |
|---|---|---|---|
| α-tocopherol | Methanol | 0.741 | Isooctane > Ethyl Acetate > Methanol > Ethanol > Isopropanol |
| Ethanol | 0.665 | ||
| Isopropanol | 0.596 | ||
| Isooctane | 0.965 | ||
| Ethyl Acetate | 0.812 | ||
| Sesamol | Methanol | 0.536 | Isooctane > Ethanol > Isopropanol > Methanol > Ethyl Acetate |
| Ethanol | 1.151 | ||
| Isopropanol | 0.961 | ||
| Isooctane | 1.860 | ||
| Ethyl Acetate | 0.418 | ||
| TBHQ | Methanol | 1.788 | Methanol > Ethanol > Isopropanol > Ethyl Acetate > Isooctane |
| Ethanol | 1.700 | ||
| Isopropanol | 1.649 | ||
| Isooctane | 1.360 | ||
| Ethyl Acetate | 1.581 |
Temperature and Light Sensitivity
The reaction of DPPH is sensitive to environmental factors, particularly temperature and light. The stability of the DPPH radical itself can be compromised by exposure to light, as its absorbance tends to decrease, necessitating that analyses be conducted in the dark. youtube.comnih.gov
Temperature influences the rate of reaction, as is typical for chemical kinetics. An investigation into the DPPH radical scavenging activity of anthocyanin extracted from the fruit of Cinnamomum burmannii demonstrated this dependence. The antioxidant capacity of the anthocyanin significantly decreased after being heated for 5 hours at 100°C or for 30 minutes at 130°C. spkx.net.cn This indicates that higher temperatures can degrade the antioxidant compound, reducing its effectiveness, and also potentially accelerate the reaction kinetics up to a certain point. The effectiveness of an antioxidant is dependent on several factors, including the physical state of the system and temperature. mdpi.com
Light, particularly sunlight and fluorescence radiation, can also have a significant impact. In the same study on anthocyanin, exposure to fluorescence radiation for just one hour led to a sharp decrease in DPPH radical scavenging activity. spkx.net.cn Furthermore, sunlight intensity was shown to have a significant effect on the scavenging activity. spkx.net.cn This sensitivity is a critical consideration in the experimental design of DPPH assays, as failure to control light exposure can lead to inaccurate and non-reproducible results due to the degradation of the DPPH radical. youtube.comnih.gov
Kinetic Modeling and Computational Approaches
Traditional DPPH assays often rely on a single-point measurement of absorbance after a fixed time (e.g., 30 minutes). mdpi.com This approach, however, fails to capture the temporal dynamics of the reaction and can provide misleading results, as different antioxidants react at different rates. mdpi.com To overcome these limitations, recent advancements have focused on kinetic-based methods that provide a deeper understanding of antioxidant performance by assessing reaction rates and mechanisms. nih.gov
Kinetic modeling involves monitoring the decay of the DPPH radical over time and fitting this data to a mathematical model. nih.govnih.gov This approach allows for the determination of crucial kinetic parameters, such as reaction rate constants and stoichiometric factors, which are more descriptive of an antioxidant's behavior than a simple endpoint value like EC₅₀. nih.govresearchgate.net These kinetic-based approaches are essential for distinguishing between fast-acting and slow-acting antioxidants and for elucidating the complex reaction mechanisms that may be involved. nih.gov
Theoretical Predictions of Antioxidant Activity based on Kinetic Parameters
The kinetic parameters obtained from experimental DPPH assays serve as valuable inputs for theoretical and computational studies aimed at predicting antioxidant activity. By correlating experimentally determined rate constants with molecular properties calculated through methods like Density Functional Theory (DFT), researchers can gain insight into the reaction mechanisms. nih.gov
Key molecular properties used in these predictions include Bond Dissociation Enthalpy (BDE) and Adiabatic Ionization Potential (AIP). A lower BDE value suggests that the antioxidant is more likely to scavenge radicals via a Hydrogen Atom Transfer (HAT) mechanism. nih.gov Conversely, a lower AIP value indicates a preference for a Sequential Proton-Loss Electron Transfer (SPLET) or a Single Electron Transfer (SET) mechanism. mdpi.com
For example, a study on the antioxidant activities of extracts from Corchorus olitorius and Vernonia amygdalina used DFT to calculate the BDE and AIP of the predominant phenolic compounds. nih.gov The results indicated that the compounds preferably scavenge the DPPH radical via the HAT mechanism, which was consistent with their lower BDE values compared to their AIP values. nih.gov Such theoretical approaches, validated with experimental kinetic data, allow for the prediction of the radical scavenging mechanism and the relative antioxidant efficacy of different compounds based on their chemical structure. mdpi.comnih.gov
Advanced Methodological Considerations for Dpph Based Assays
Interferences and Limitations in DPPH Assay Application
While the DPPH assay is a valuable tool, it is not without its interferences and limitations that can affect the accuracy and interpretation of the results.
A significant limitation of the spectrophotometric DPPH assay is the interference from colored compounds present in the sample extracts. researchgate.netnih.gov Plant extracts, for example, often contain pigments such as anthocyanins and carotenoids that absorb light in the same wavelength region as the DPPH radical (around 517 nm). researchgate.netnih.govpotravinarstvo.com This spectral overlap can lead to an underestimation of the radical scavenging ability, as the absorbance of the colored compounds in the sample can mask the decrease in absorbance of the DPPH radical. researchgate.netnih.gov
To mitigate this interference, several approaches have been suggested. One common method is to measure the absorbance of the sample extract at the same concentration without the DPPH radical and subtract this value as a blank. researchgate.netresearchgate.net However, this may not always be sufficient, especially if the absorbance of the sample is very high. researchgate.net Diluting the sample extract can also help to reduce the interference from colored compounds. researchgate.net
For highly pigmented samples, alternative detection methods that are not affected by color interference, such as Electron Paramagnetic Resonance (EPR) spectroscopy, have been proposed. researchgate.netnih.gov EPR directly measures the concentration of the DPPH radical, thus eliminating the interference from colored compounds and providing a more accurate assessment of the antioxidant activity. researchgate.netnih.gov
The stability of the DPPH radical itself can be a source of variability in the assay. researchgate.net The DPPH radical is sensitive to light, and its absorbance can decrease upon exposure, which necessitates that the assay be performed in the dark. nih.govyoutube.com The stability of the DPPH solution can also be affected by the solvent, pH, and the presence of oxygen. nih.gov
Even when stored under optimal conditions, such as at low temperatures, the absorbance of both stock and working DPPH solutions may not remain constant over time. researchgate.net Therefore, it is crucial to prepare a fresh working solution of DPPH before each analysis to ensure reliable and reproducible results. researchgate.net The initial absorbance of the DPPH solution should be checked before each experiment to ensure it is within the desired range.
Furthermore, the DPPH radical can react with other radicals that may be present in the sample, which can lead to an overestimation of the antioxidant activity. nih.gov The steric hindrance of the nitrogen atom in the DPPH molecule by three phenyl groups also makes it a poor model for radical quenching in biological systems. nih.gov
Lack of Specificity for Different Radical Types
A significant consideration in DPPH-based assays is the radical's lack of specificity. The DPPH radical can react with non-radical species, which can lead to an overestimation of antioxidant capacity. The reaction rates are often governed by the steric accessibility of the antioxidant to the radical site on the DPPH molecule, rather than solely by the chemical properties of the antioxidant compound. This means that bulky molecules may show lower reactivity, not because they are poor antioxidants, but because they are physically hindered from reacting with the DPPH radical. Furthermore, while the DPPH radical is stable and does not dimerize, its reactions with antioxidants can be complex, involving a mix of single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, the prevalence of which can be influenced by the solvent and other experimental conditions.
Non-Linearity at High Concentrations
The relationship between antioxidant concentration and DPPH radical scavenging activity is not always linear, particularly at high concentrations of the antioxidant. This non-linearity can arise from several factors. At high concentrations, complex molecules can sterically hinder each other, impeding access to the DPPH radical and thus slowing the reaction rate. The stoichiometry of the reaction, which is the molar ratio of DPPH radical to the antioxidant, can also be complex and is not always a simple integer. For some antioxidants, the initial reaction is followed by slower side reactions, further complicating the kinetics and leading to a non-linear response over time. For instance, studies with compounds like gallic acid have shown that a simple reaction mechanism is insufficient to describe the decay of the DPPH radical, and a more complex model that includes a secondary "side reaction" is necessary for accurate fitting of the kinetic data. The stoichiometry of the reaction between DPPH and an antioxidant is a critical factor in evaluating its radical scavenging potency.
Table 1: Stoichiometric Factors of Various Antioxidants in Reaction with DPPH•
| Antioxidant | Stoichiometric Factor (n) |
|---|---|
| Ascorbic acid | 2.0 |
| Gallic acid | 5.0 |
| Trolox | 2.2 |
| Ferulic acid | 1.9 |
| Caffeic acid | 3.7 |
| Sinapic acid | 2.9 |
| Chlorogenic acid | 3.3 |
Integration of DPPH with Other Analytical Techniques
To overcome some of the limitations of the conventional DPPH assay and to gain deeper insights into antioxidant mechanisms, the DPPH method has been integrated with various other analytical techniques.
Stopped-Flow Spectrophotometry for Rapid Kinetics
For antioxidants that react very quickly with DPPH, conventional spectrophotometric methods may not be fast enough to accurately measure the initial reaction kinetics. Stopped-flow spectrophotometry is a technique that allows for the rapid mixing of reactants (in this case, the antioxidant and DPPH solution) and the immediate monitoring of the reaction's progress, often within milliseconds. researchgate.netnih.gov This technique is crucial for studying the functionality of fast electron-donor substances like ascorbic acid, where the reaction can be completed in a few seconds. researchgate.netresearchgate.netnih.gov By using a stopped-flow system, researchers can determine the absolute rate constants of these rapid reactions, providing a more accurate assessment of the antioxidant's activity. researchgate.netnih.gov Studies have shown that this method can differentiate the kinetic behaviors of various antioxidants, revealing that some, like ascorbic acid, exhibit very fast second-order kinetics, while others may have more complex reaction profiles involving side reactions. researchgate.netnih.gov
Table 2: Second-Order Rate Constants (k1) for the Reaction of Various Antioxidants with DPPH• Determined by Stopped-Flow Spectrophotometry
| Antioxidant | k1 (M⁻¹ s⁻¹) |
|---|---|
| Ascorbic acid | 21,100 ± 570 |
| Gallic acid | 3070 ± 150 |
| Quercetin | 1510 ± 80 |
| Catechin | 850 ± 40 |
| Caffeic acid | 650 ± 30 |
| Syringic acid | 120 ± 10 |
| Ferulic acid | 80 ± 5 |
Electron Paramagnetic Resonance (EPR) Spectroscopy in DPPH Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly detects species with unpaired electrons, such as the DPPH radical. researchgate.netsrce.hrijariit.com EPR provides valuable information about the electronic structure and environment of the radical. srce.hrijfmr.com In the context of DPPH studies, EPR is used to characterize the DPPH radical itself and to investigate the mechanisms of its reactions with antioxidants. researchgate.net By monitoring the changes in the EPR signal of DPPH upon the addition of an antioxidant, researchers can gain insights into the radical scavenging process at a molecular level. researchgate.net This technique is highly sensitive and can detect very low concentrations of free radicals. srce.hr EPR has been instrumental in confirming the free radical nature of DPPH and in studying the kinetics and stoichiometry of its reactions, complementing the data obtained from more common UV-Vis spectrophotometric methods. researchgate.netijariit.com
High-Performance Liquid Chromatography (HPLC)-DPPH Methods
The integration of High-Performance Liquid Chromatography (HPLC) with the DPPH assay provides a powerful tool for the analysis of complex mixtures, such as plant extracts. nih.govsphinxsai.com In an online HPLC-DPPH system, the components of a sample are first separated by HPLC. The eluate from the HPLC column is then mixed with a DPPH solution in a post-column reaction coil. nih.gov The change in absorbance at 515 nm is monitored by a detector, revealing which of the separated compounds possess radical scavenging activity. nih.gov This method, often referred to as HPLC-DPPH screening, allows for the rapid identification and quantification of antioxidant compounds within a complex matrix. nih.gov It overcomes the interference from colored compounds in the sample that can affect the accuracy of the conventional spectrophotometric DPPH assay. mdpi.com Different configurations of the HPLC-DPPH method have been developed to optimize sensitivity and performance, including adjustments to the flow rate of the DPPH solution and the length of the reaction coil. nih.gov
Paper-based DPPH Assays and Microzone Plates
In recent years, there has been a drive to develop simpler, more cost-effective, and higher-throughput methods for antioxidant screening. This has led to the development of paper-based DPPH assays and microzone plates. nih.govjst.go.jpresearchgate.net In these methods, the DPPH reagent is immobilized on a paper substrate, often in a micro-well or "microzone" format. nih.govscispace.com A small volume of the sample is then added to the zone. The reaction between the antioxidant in the sample and the immobilized DPPH results in a color change from purple to yellow, which can be quantified using a scanner or a camera and image analysis software. nih.gov These paper-based devices are inexpensive, require minimal sample and reagent volumes, and are suitable for rapid screening of a large number of samples. nih.govjst.go.jpresearchgate.net The results obtained from these paper-based assays have shown good correlation with those from traditional spectrophotometric methods, making them a viable alternative for high-throughput antioxidant analysis. nih.govjst.go.jp
Q & A
Q. What is the standard protocol for DPPH radical scavenging assays?
-
Protocol : Mix test samples with DPPH solution (1:1 v/v), incubate in darkness for 30–60 minutes, and measure absorbance at 515 nm. Calculate scavenging activity using: \text{% Scavenging} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100
-
Validation : Perform triplicate measurements and include blank corrections for solvent effects.
Q. What safety precautions are required when handling DPPH?
- Guidelines :
- Spill Management : Collect residues with inert absorbents and dispose via approved hazardous waste facilities .
Q. Why is DPPH widely used as a stable radical in antioxidant studies?
- Mechanistic Advantage : DPPH’s nitrogen-centered radical has a delocalized electron system, enabling long-term stability (months in solution). It reacts via hydrogen atom transfer (HAT) or single electron transfer (SET), mimicking lipid peroxidation pathways .
Advanced Research Questions
Q. How to design experiments using Response Surface Methodology (RSM) for DPPH-based assays?
- Experimental Design :
- Validation : Check model adequacy using R² (>0.9), adjusted R², and lack-of-fit tests .
Q. How to resolve contradictions between DPPH and FRAP assay results?
- Root Cause Analysis :
Q. How to modify DPPH assays for hydrophobic samples?
- Method Adaptation :
- Use surfactants (e.g., Tween-80) or DMSO (≤5% v/v) to enhance solubility.
- Adjust reaction time (up to 120 minutes) for slow-reacting antioxidants (e.g., carotenoids) .
- Validation : Confirm solvent inertness via control experiments.
Q. How to quantify radical scavenging kinetics using DPPH?
- Kinetic Parameters :
- Calculate EC₅₀ (concentration scavenging 50% radicals), TEC₅₀ (time to reach EC₅₀), and Antiradical Power (ARP = 1/EC₅₀) .
- Use ESR spectroscopy to monitor real-time radical decay .
Q. What structural interactions occur between DPPH and antioxidants?
- Analytical Techniques :
Q. How to assess ecological risks of DPPH in laboratory waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
